L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-
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Overview
Description
L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- is a peptide compound composed of five amino acids: L-Alanine, L-leucine, L-proline, L-glutamine, and L-threonine. Peptides like this one are essential in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the proline and threonine residues, leading to the formation of hydroxyproline and hydroxythreonine.
Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products
Oxidation: Hydroxyproline, hydroxythreonine.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an enzyme inhibitor or activator, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.
L-Phenylalanyl-L-proline: A dipeptide used in studying protein-protein interactions.
L-azetidine-2-carboxylic acid (L-AZC): A proline analog with toxic properties, used in research on protein synthesis and folding.
Uniqueness
L-Alanine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine) and polar (glutamine, threonine) residues allows it to interact with a variety of molecular targets, making it versatile in research and potential therapeutic applications.
Properties
CAS No. |
821772-82-1 |
---|---|
Molecular Formula |
C23H40N6O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H40N6O8/c1-11(2)10-14(24)22(35)29-9-5-6-16(29)20(33)27-15(7-8-17(25)31)19(32)28-18(13(4)30)21(34)26-12(3)23(36)37/h11-16,18,30H,5-10,24H2,1-4H3,(H2,25,31)(H,26,34)(H,27,33)(H,28,32)(H,36,37)/t12-,13+,14-,15-,16-,18-/m0/s1 |
InChI Key |
MLHGMUFTRUUDJU-WKEQQPHFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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